molecular formula C18H20ClN3O4 B5152466 N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline

Cat. No.: B5152466
M. Wt: 377.8 g/mol
InChI Key: FZBWDIMJHXXTPZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is a complex organic compound that features a nitroaniline core substituted with a morpholine ring and a chlorophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline typically involves multiple steps:

    Nitration: The initial step involves the nitration of aniline to form 2-nitroaniline.

    Substitution: The nitroaniline is then subjected to a substitution reaction with 4-chlorophenoxyethyl bromide under basic conditions to introduce the chlorophenoxyethyl group.

    Morpholine Introduction: Finally, the compound undergoes a nucleophilic substitution reaction with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    N-[2-(4-bromophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline: Similar structure but with a bromophenoxy group instead of a chlorophenoxy group.

Uniqueness

N-[2-(4-chlorophenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c19-14-1-4-16(5-2-14)26-10-7-20-17-13-15(3-6-18(17)22(23)24)21-8-11-25-12-9-21/h1-6,13,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBWDIMJHXXTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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